molecular formula C11H10O4 B12672786 Phellodenol A CAS No. 612086-85-8

Phellodenol A

Cat. No.: B12672786
CAS No.: 612086-85-8
M. Wt: 206.19 g/mol
InChI Key: UNMQLUGEYMJJSH-UHFFFAOYSA-N
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Description

Phellodenol A is a naturally occurring coumarin derivative found in the leaves of Phellodendron amurense var. wilsonii . Coumarins are a class of phenolic substances known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, specifically, has garnered attention for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phellodenol A involves the use of specific starting materials and reagents to achieve the desired coumarin structure. One common synthetic route includes the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization and hydroxylation reactions . The reaction conditions typically involve the use of acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the formation of the coumarin ring.

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as the leaves of Phellodendron amurense var. wilsonii . This process includes solvent extraction, purification, and crystallization steps to isolate the compound in its pure form. Alternatively, large-scale synthesis using optimized reaction conditions and catalysts can be employed to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions: Phellodenol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce additional oxygen functionalities to this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific atoms or groups within the molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

    Chemistry: Phellodenol A serves as a valuable intermediate in the synthesis of other coumarin derivatives with enhanced biological activities.

    Biology: The compound exhibits significant antimicrobial, antifungal, and antiviral properties, making it a potential candidate for developing new therapeutic agents.

    Medicine: this compound has shown promise in preclinical studies for its anticancer and anti-inflammatory effects

    Industry: The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phellodenol A involves its interaction with specific molecular targets and pathways . The compound is known to inhibit key enzymes and proteins involved in various biological processes, such as:

    Enzyme Inhibition: this compound can inhibit enzymes like reverse transcriptase and integrase, which are crucial for viral replication.

    Signal Transduction: The compound may interfere with cellular signaling pathways, leading to the modulation of gene expression and cellular responses.

    Antioxidant Activity: this compound exhibits antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress.

Comparison with Similar Compounds

Properties

CAS No.

612086-85-8

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

7-hydroxy-6-(2-hydroxyethyl)chromen-2-one

InChI

InChI=1S/C11H10O4/c12-4-3-7-5-8-1-2-11(14)15-10(8)6-9(7)13/h1-2,5-6,12-13H,3-4H2

InChI Key

UNMQLUGEYMJJSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)CCO)O

Origin of Product

United States

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